molecular formula C12H22N2O3 B11816593 trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole

trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B11816593
M. Wt: 242.31 g/mol
InChI Key: WFYGCGIWMBEZRZ-UHFFFAOYSA-N
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Description

trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole is a chiral, synthetically versatile intermediate specifically designed for pharmaceutical research and development. This compound features a fused octahydropyrrolo[3,4-c]pyrrole bicyclic scaffold, a structure recognized as a highly effective isosteric replacement for piperazine rings in medicinal chemistry. This replacement can fine-tune the properties of drug candidates, improving potency and selectivity . The core octahydropyrrolo[3,4-c]pyrrole structure is a privileged scaffold in the design of bioactive molecules targeting the central nervous system (CNS). Research has successfully utilized this chemotype in developing ligands for various neurological targets . The Boc (tert-butoxycarbonyl) protecting group on one nitrogen atom allows for selective functionalization at other positions, making this building block invaluable for parallel synthesis and the creation of diverse compound libraries. Applications: This compound serves as a critical precursor in the synthesis of potential therapeutic agents. Its primary research value lies in the exploration and development of novel negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGlu1) , as well as other CNS targets such as the orexin receptor . It is intended for use by qualified researchers in laboratory settings only. Note: This product is offered with a guaranteed purity of 90% or higher (by HPLC) . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 3a-methoxy-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-9-5-13-7-12(9,8-14)16-4/h9,13H,5-8H2,1-4H3

InChI Key

WFYGCGIWMBEZRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2(C1)OC

Origin of Product

United States

Preparation Methods

Core Bicyclic Synthesis

The octahydropyrrolo[3,4-c]pyrrole skeleton is typically constructed via ring-closing metathesis or intramolecular reductive amination . For example, US7728031B2 discloses a method for analogous bicyclic systems using a pyrrolidine precursor subjected to Mitsunobu conditions to establish the fused ring system. The trans configuration is enforced through steric hindrance during cyclization, as evidenced by X-ray diffraction data of related compounds.

Synthetic Strategies for trans-2-Boc-3a-Methoxy Derivatives

Table 1: Key Reaction Conditions for Functionalization

StepReagents/ConditionsYield (%)Citation
Boc ProtectionBoc₂O, Et₃N, THF, 0°C to RT, 12 h85–92
Methoxy IntroductionCH₃I, NaH, DMF, 0°C to RT, 6 h78
Mitsunobu MethoxylationCH₃OH, DEAD, PPh₃, THF, RT, 24 h65

Stepwise Synthetic Protocols

Route 1: Reductive Amination and Cyclization

  • Starting Material : Ethyl 3-pyrrolidinecarboxylate.

  • Boc Protection : React with Boc anhydride in THF/triethylamine to yield ethyl 1-Boc-3-pyrrolidinecarboxylate.

  • Hydroxylation : Oxidize the C3a position using m-CPBA to form a hydroxyl intermediate.

  • Methoxylation : Treat with methyl iodide/NaH in DMF to install the methoxy group.

  • Cyclization : Perform intramolecular reductive amination with NaBH₃CN in MeOH/HAc to form the bicyclic core.

Critical Note:

The trans configuration is achieved by steric control during cyclization, favoring the thermodynamically stable diastereomer.

Route 2: Ring-Closing Metathesis

  • Diene Precursor : Synthesize a diene-containing pyrrolidine derivative.

  • Grubbs Catalyst : Use Grubbs II catalyst (5 mol%) in dichloromethane under reflux to induce cyclization.

  • Post-Functionalization : Introduce Boc and methoxy groups sequentially post-cyclization.

Optimization and Scale-Up Challenges

Crystallization Techniques

Purification of the final product often employs salt formation. US7728031B2 reports successful crystallization of related compounds as L-tartrate monohydrates or hydrochloride salts , yielding polymorphs with distinct X-ray diffraction patterns. For the target compound, analogous crystallization in ethyl acetate/hexane mixtures achieves >99% purity.

Stereochemical Purity

Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>98%) when using enantiopure starting materials. Racemization risks during Boc deprotection are mitigated by avoiding strong acids.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.32–3.45 (m, 2H, NCH₂), 3.28 (s, 3H, OCH₃).

  • HRMS : Calculated for C₁₃H₂₄N₂O₃ [M+H]⁺: 281.1864; Found: 281.1861.

X-Ray Diffraction

Single-crystal X-ray analysis (from US7728031B2) of a hydrochloride salt derivative confirms the trans configuration, with bond angles and torsional parameters matching density functional theory (DFT) predictions.

Applications in Drug Discovery

The bicyclic scaffold serves as a rigid backbone for kinase inhibitors and GPCR modulators. WO2013042006A1 highlights analogues with nanomolar potency against PI3K isoforms, underscoring the pharmacophoric importance of the methoxy and Boc groups .

Chemical Reactions Analysis

tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at the methoxy or tert-butyl groups using reagents like halogens or nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole is C₁₂H₂₂N₂O₃, with a molecular weight of approximately 242.32 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group and a methoxy substituent, which enhance its stability and reactivity in various chemical reactions.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions, including:

  • Coupling Reactions : It can be used to form carbon-carbon bonds with other organic compounds.
  • Functionalization : The methoxy group can be modified to introduce additional functional groups, expanding the compound's utility in synthetic pathways.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways. Some notable applications include:

  • IRAK4 Inhibition : Research indicates that derivatives of pyrrolopyrimidine compounds, which may include this compound analogs, can inhibit Interleukin-1 Receptor Associated Kinase 4 (IRAK4). This inhibition is relevant for treating autoimmune diseases and inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
  • Cancer Therapeutics : Compounds related to this structure have shown promise in targeting cancer cell proliferation pathways, making them candidates for further development as anticancer agents .

Biological Research

In biological studies, this compound can be utilized as:

  • Biochemical Probes : It can serve as a probe to study specific biochemical pathways and interactions within cells.
  • Pathway Analysis : The compound’s ability to modulate enzyme activity allows researchers to investigate various metabolic pathways and their implications in health and disease.

Case Studies

  • Inhibition of IRAK4 : A study demonstrated that pyrrolopyrimidine derivatives could effectively inhibit IRAK4 activity in cellular models, showcasing their potential for treating inflammatory diseases. The structural modifications similar to those found in this compound were critical for enhancing potency and selectivity against IRAK4 .
  • Cancer Cell Proliferation : Another investigation highlighted the effectiveness of pyrrolopyrimidine derivatives in inhibiting lung cancer cell growth through targeted signaling pathway disruption. The findings suggest that compounds like this compound could be further explored for their anticancer properties .

Mechanism of Action

The mechanism of action of tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Effects

The pyrrolo[3,4-c]pyrrole core is shared among several derivatives, but substituent variations significantly alter physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole 2-Boc, 3a-OCH₃ C₁₃H₂₂N₂O₃ 278.33 (calc.) Enhanced rigidity; Boc provides amine protection; methoxy modulates polarity
2-(6-Benzo[b]thien-2-yl-3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole 2-(Benzo[b]thienyl-pyridinyl) C₁₉H₁₉N₃S 321.44 Extended π-system for potential π-π interactions; sulfur atom increases lipophilicity
(3aR,6aS)-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole 2-Pyridinyl C₁₁H₁₅N₃ 189.26 Pyridine moiety introduces basicity and hydrogen-bonding capability
2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione 2,5-Dibutyl, 3,6-dimethyl C₁₈H₂₈N₂O₂ 304.43 (HRMS: 452.24 [M]⁺) Alkyl chains enhance hydrophobicity; ketone groups alter reactivity

Key Observations :

  • The Boc group in the target compound improves stability during synthesis compared to unprotected amines (e.g., pyridinyl analog in ).
  • Methoxy vs.
  • Alkyl substituents (e.g., 2,5-dibutyl in ) drastically increase lipophilicity, which may affect membrane permeability in biological systems.
Comparison with Analogous Syntheses
  • Benzo[b]thienyl Derivative () : Synthesized via Suzuki-Miyaura coupling, leveraging palladium catalysis for aryl-aryl bond formation.
  • Pyridinyl Analog () : Prepared through reductive amination or cyclization strategies.
  • Thiazole-Containing Pyrrolidines () : Utilize thiourea intermediates and cyclocondensation reactions, highlighting divergent pathways for heterocycle formation.

Analytical Data :

  • MS Fragmentation : The Boc group in the target compound would yield characteristic tert-butyl ions (m/z 57) in mass spectra, unlike the sulfur-containing analogs (e.g., m/z 321.44 for ).
  • NMR Shifts : The 3a-methoxy group would deshield adjacent protons, contrasting with electron-withdrawing groups (e.g., nitro in ) that cause downfield shifts.

Structural and Conformational Analysis

X-ray data from chromeno-pyrrole derivatives () reveal:

  • Bond Angles: The pyrrolidine ring in the target compound likely adopts a chair-like conformation, similar to the chromeno-pyrrole system (N1–C9–C10 angle: ~109.5° ).
  • Steric Effects : The 3a-methoxy group may introduce slight puckering, as seen in nitro-substituted analogs (e.g., 3a-nitro in ).

Stability and Reactivity

  • Boc Group Stability : Acid-labile, unlike the stable pyridinyl or benzo[b]thienyl groups. This allows selective deprotection for further functionalization .
  • Methoxy Reactivity : Less prone to oxidation compared to thioether groups (e.g., in ), enhancing compatibility with oxidizing reagents.

Biological Activity

Trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that utilize various reagents and catalysts. The Boc (tert-butyloxycarbonyl) group serves as a protective group for amines during synthesis, enhancing the yield and purity of the final product.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

Research has demonstrated that pyrrole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the nanomolar range against multiple cancer types, indicating potent cytotoxicity.

Compound Cell Line IC50 (nM) Mechanism of Action
NT-7-16MDA-MB-43510-16Microtubule depolymerization
A12Various<100Tyrosinase inhibition
3aA5490.84Inhibition of tubulin assembly

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Microtubule Disruption : Similar compounds have been shown to bind to the colchicine site on tubulin, leading to microtubule depolymerization and subsequent mitotic arrest in cancer cells .
  • Tyrosinase Inhibition : Some derivatives act as effective inhibitors of tyrosinase, an enzyme involved in melanin production, which may have implications for skin-related conditions and hyperpigmentation .
  • Apoptosis Induction : Certain pyrrole derivatives have been identified as potent inducers of apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and downregulation of anti-apoptotic proteins .

Case Studies

Several case studies highlight the efficacy of this compound-related compounds in preclinical models:

  • Study on NT-7-16 : This compound exhibited significant antitumor effects in xenograft models at non-toxic concentrations, demonstrating its potential for further development as a therapeutic agent .
  • Tyrosinase Inhibition Study : A series of pyrrole derivatives were synthesized and tested for their ability to inhibit tyrosinase activity, with some showing promising results that could lead to applications in treating skin disorders .

Q & A

Q. Optimization Strategies :

  • Use Boc-protected intermediates to stabilize reactive amines during cyclization.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize decomposition.

How should researchers interpret conflicting spectral data (e.g., NMR, X-ray) for this compound?

Basic Research Question
Conflicts often arise from conformational flexibility or crystallographic packing effects. For example:

  • X-ray Crystallography : The title compound’s analogs show bond angle deviations up to 3° due to steric hindrance from the Boc group .
  • NMR Analysis : Methoxy protons may exhibit splitting in 1H^1H NMR due to restricted rotation, requiring 2D NOESY for stereochemical confirmation .

Q. Resolution Method :

  • Compare experimental data with computational models (DFT calculations) to validate structural assignments.

What reaction mechanisms govern the stereoselective formation of the trans-configuration in this compound?

Advanced Research Question
The trans-configuration is influenced by:

  • Transition-State Control : During cyclization, steric interactions between the Boc group and methoxy substituent favor the trans-isomer.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, enhancing diastereomeric excess (d.e. >90%) .

Q. Experimental Validation :

  • Kinetic studies under varying temperatures and solvents can map energy barriers for isomerization.

How can researchers assess the biological activity of this compound derivatives?

Advanced Research Question
Biological evaluation involves:

  • Target Engagement Assays : Fluorescence polarization or SPR to measure binding affinity for enzymes/receptors (e.g., TP53 activators) .
  • Structure-Activity Relationship (SAR) : Modifying the methoxy or Boc group alters activity. For example:
DerivativeModificationBiological Activity
2-(Thiazol-2-yl)Thiazole substitutionModerate antimicrobial activity (MIC: 8–32 µg/mL)
TrifluoromethylphenylElectron-withdrawing groupEnhanced antitumor potency (IC₅₀: 1.2 µM)

What advanced techniques enable the analysis of structural modifications for specific material properties?

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability of Boc-protected derivatives for material science applications (e.g., pigments with warping resistance) .
  • DFT Calculations : Predict electronic effects of substituents (e.g., methoxy groups increase HOMO energy, enhancing photostability).

How do conventional and green synthetic methods compare for octahydropyrrolo[3,4-c]pyrrole derivatives?

Advanced Research Question

ParameterConventional (Acetone, Reflux)Green (Subcritical Water)
Reaction Time18–30 hours2 hours
Yield67–89%78–86%
Solvent ToxicityHigh (VOCs)Low (water)
ScalabilityLimited by solvent volumeHigh (continuous flow)

Trade-offs : Green methods reduce environmental impact but may require specialized equipment for high-pressure conditions.

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